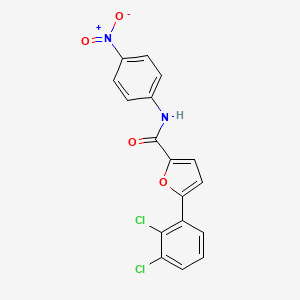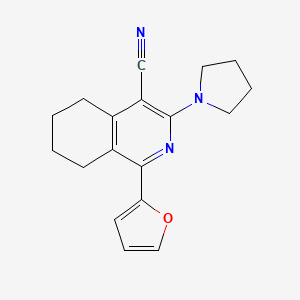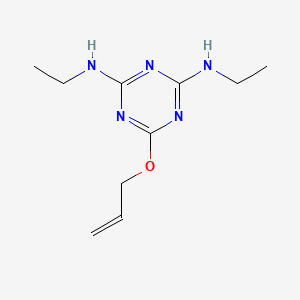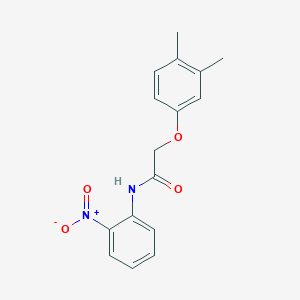
5-(2,3-dichlorophenyl)-N-(4-nitrophenyl)-2-furamide
Descripción general
Descripción
5-(2,3-dichlorophenyl)-N-(4-nitrophenyl)-2-furamide, also known as DCPIB, is a small molecule inhibitor that is widely used in scientific research. It is a potent blocker of volume-regulated anion channels (VRACs), which are important for cell volume regulation and homeostasis. DCPIB has been shown to have a wide range of applications in various fields of research, including neuroscience, cancer biology, and immunology.
Aplicaciones Científicas De Investigación
5-(2,3-dichlorophenyl)-N-(4-nitrophenyl)-2-furamide has been shown to have a wide range of applications in scientific research. It is commonly used as a tool to study the role of VRACs in cell volume regulation and homeostasis. VRACs are important for maintaining cell volume, and their dysfunction has been implicated in various diseases, including cancer, neurodegeneration, and inflammation. 5-(2,3-dichlorophenyl)-N-(4-nitrophenyl)-2-furamide has been used to study the role of VRACs in cancer cell migration and invasion, as well as in the regulation of immune cell function.
Mecanismo De Acción
5-(2,3-dichlorophenyl)-N-(4-nitrophenyl)-2-furamide is a potent blocker of VRACs, which are ion channels that are permeable to chloride ions and other small anions. VRACs play a key role in regulating cell volume and homeostasis, and their dysfunction has been implicated in various diseases. 5-(2,3-dichlorophenyl)-N-(4-nitrophenyl)-2-furamide blocks VRACs by binding to a specific site on the channel protein, thereby preventing the flow of ions through the channel. This results in a decrease in cell volume and a disruption of cellular homeostasis.
Biochemical and Physiological Effects:
5-(2,3-dichlorophenyl)-N-(4-nitrophenyl)-2-furamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to decrease cell volume and induce apoptosis in cancer cells, as well as to regulate immune cell function. 5-(2,3-dichlorophenyl)-N-(4-nitrophenyl)-2-furamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, 5-(2,3-dichlorophenyl)-N-(4-nitrophenyl)-2-furamide has been shown to have anti-inflammatory effects in animal models of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(2,3-dichlorophenyl)-N-(4-nitrophenyl)-2-furamide has several advantages for lab experiments. It is a potent and selective blocker of VRACs, making it a useful tool for studying the role of VRACs in various biological processes. 5-(2,3-dichlorophenyl)-N-(4-nitrophenyl)-2-furamide is also readily available and has been optimized for high yields and purity. However, 5-(2,3-dichlorophenyl)-N-(4-nitrophenyl)-2-furamide also has some limitations. It is a small molecule inhibitor, which means that it may have off-target effects and may not fully represent the physiological function of VRACs. Additionally, 5-(2,3-dichlorophenyl)-N-(4-nitrophenyl)-2-furamide has limited solubility in aqueous solutions, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 5-(2,3-dichlorophenyl)-N-(4-nitrophenyl)-2-furamide. One area of research is to further elucidate the role of VRACs in various biological processes, including cancer, neurodegeneration, and inflammation. Another area of research is to develop more potent and selective VRAC inhibitors that can be used in clinical settings. Additionally, there is a need to develop more efficient methods for synthesizing 5-(2,3-dichlorophenyl)-N-(4-nitrophenyl)-2-furamide and other VRAC inhibitors, as well as to improve their solubility and bioavailability. Overall, 5-(2,3-dichlorophenyl)-N-(4-nitrophenyl)-2-furamide is a promising tool for studying the role of VRACs in various biological processes, and further research on this molecule is likely to yield important insights into the physiology and pathology of cells and tissues.
Propiedades
IUPAC Name |
5-(2,3-dichlorophenyl)-N-(4-nitrophenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2N2O4/c18-13-3-1-2-12(16(13)19)14-8-9-15(25-14)17(22)20-10-4-6-11(7-5-10)21(23)24/h1-9H,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJSASGKQECCVEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(3,4-dimethoxyphenyl)-2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B3977210.png)
![2-[4-(diphenylmethyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B3977224.png)
![ethyl 2-({2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]butanoyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3977233.png)
![methyl 3-nitro-5-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}carbonyl)benzoate](/img/structure/B3977248.png)



![N-{[(4,5-dimethyl-2-nitrophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B3977289.png)
![N-{2-[4-(2-chlorobenzyl)-1-piperazinyl]ethyl}-N'-(4-ethoxyphenyl)ethanediamide](/img/structure/B3977293.png)

![4-[(dimethylamino)sulfonyl]-N-(1-phenylethyl)benzamide](/img/structure/B3977298.png)
![1-(2-chlorobenzyl)-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B3977304.png)
![1-[(phenylthio)acetyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3977305.png)